Gdp-beta-L-fucose triethylammonium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

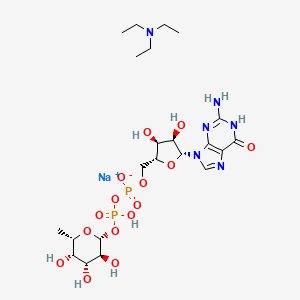

Gdp-beta-L-fucose triethylammonium salt is a nucleotide sugar derivative that plays a crucial role in the biosynthesis of fucosylated glycoconjugates. These glycoconjugates are essential components in various biological processes, including cell-cell recognition, immune response, and protein stability. The compound is a guanosine diphosphate (GDP) conjugate with L-fucose, a 6-deoxyhexose sugar, and is often used in biochemical and medical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Gdp-beta-L-fucose triethylammonium salt typically involves the enzymatic conversion of GDP-D-mannose to GDP-beta-L-fucose. This process is catalyzed by two key enzymes: GDP-D-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase. The reaction conditions often include a pH of around 7.5 and the presence of divalent cations such as magnesium or calcium to stimulate enzyme activity .

Industrial Production Methods

Industrial production of this compound can be achieved through recombinant DNA technology. Genes encoding the necessary enzymes are cloned into expression vectors and introduced into bacterial hosts like Escherichia coli. The recombinant bacteria are then cultured in bioreactors, and the product is purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis .

化学反応の分析

Types of Reactions

Gdp-beta-L-fucose triethylammonium salt primarily undergoes glycosylation reactions, where it acts as a donor of the L-fucose moiety. These reactions are catalyzed by fucosyltransferases, which transfer the L-fucose to acceptor molecules such as oligosaccharides, glycoproteins, and glycolipids.

Common Reagents and Conditions

The glycosylation reactions typically require the presence of specific fucosyltransferases and acceptor substrates. The reactions are carried out under mild conditions, often at physiological pH and temperature, to maintain enzyme activity and substrate stability .

Major Products

The major products of these reactions are fucosylated glycoconjugates, which have various biological functions. For example, fucosylated oligosaccharides are involved in cell-cell recognition processes, while fucosylated glycoproteins play roles in immune response and protein stability .

科学的研究の応用

Gdp-beta-L-fucose triethylammonium salt has numerous applications in scientific research:

Chemistry: It is used as a substrate in the study of glycosylation reactions and enzyme kinetics.

Biology: The compound is essential for investigating the role of fucosylation in cell signaling, immune response, and development.

Medicine: It is used in the development of therapeutic glycoproteins and in the study of diseases related to glycosylation defects, such as congenital disorders of glycosylation.

Industry: The compound is used in the production of fucosylated biopharmaceuticals and in the synthesis of complex carbohydrates for research and development

作用機序

The mechanism of action of Gdp-beta-L-fucose triethylammonium salt involves its role as a donor substrate in glycosylation reactions. The compound binds to fucosyltransferases, which catalyze the transfer of the L-fucose moiety to acceptor molecules. This process is crucial for the formation of fucosylated glycoconjugates, which are involved in various biological functions, including cell-cell recognition, immune response, and protein stability .

類似化合物との比較

Similar Compounds

GDP-alpha-L-fucose: Another nucleotide sugar derivative that differs in the anomeric configuration of the L-fucose moiety.

GDP-D-mannose: A precursor in the biosynthesis of GDP-beta-L-fucose.

UDP-galactose: A nucleotide sugar involved in the biosynthesis of galactosylated glycoconjugates.

Uniqueness

Gdp-beta-L-fucose triethylammonium salt is unique due to its specific role in the biosynthesis of fucosylated glycoconjugates. Unlike other nucleotide sugars, it specifically donates the L-fucose moiety, which is essential for the formation of fucosylated structures. This specificity makes it a valuable tool in biochemical and medical research .

生物活性

Gdp-beta-L-fucose triethylammonium salt, also known as GDP-beta-L-fucose bis(triethylammonium) salt, is a nucleotide sugar derivative that plays a pivotal role in various biological processes. This compound is crucial for the biosynthesis of fucosylated glycoconjugates, which are integral to cell signaling, immune responses, and pathogen recognition. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C20H38N3O10P

- Molecular Weight : Approximately 791.72 g/mol

The synthesis of this compound typically involves several enzymatic steps starting from GDP-D-mannose. The key enzymes involved include GDP-D-mannose 4,6-dehydratase (Gmd) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG), which convert GDP-D-mannose into GDP-beta-L-fucose through a series of reactions .

Biological Roles

Fucosylation : Fucosylation is the process of adding fucose residues to glycans, which is critical for various biological functions. This modification influences:

- Cell Adhesion : Fucosylated glycans are essential for cell-cell interactions and adhesion processes.

- Immune Response : Alterations in fucosylation patterns can lead to immune system dysregulation and have been implicated in autoimmune diseases and cancer .

- Pathogen Recognition : Fucose residues play a role in how cells recognize pathogens, affecting susceptibility to infections .

Research Findings

Recent studies have highlighted the significance of this compound in various contexts:

- Enzymatic Activity : Research indicates that GDP-fucose:polypeptide fucosyltransferase catalyzes the attachment of fucose to proteins, which is crucial for their function. The presence of Mn2+ ions significantly enhances this enzymatic activity .

- Disease Implications : In leukocyte adhesion deficiency II patients, exogenous fucose supplementation has shown promise in restoring fucosylation levels, suggesting therapeutic potential for conditions linked to fucosylation defects .

- Metabolic Pathways : Studies have demonstrated that even in the absence of specific transporters (e.g., SLC35C1), cells can still incorporate fucose into glycans when supplemented with millimolar concentrations of fucose .

Data Table: Comparison of Nucleotide Sugars

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C20H38N3O10P | Key role in fucosylation processes affecting cell signaling |

| GDP-L-fucose disodium salt | C10H14N2O9P | Disodium form; used in various biosynthetic pathways |

| UDP-N-acetylglucosamine triethylammonium salt | C14H24N2O11P | Substrate for glycosaminoglycan synthesis |

Case Studies

- Fucosylation in Cancer : A study demonstrated that altered fucosylation patterns were associated with tumor progression and metastasis in breast cancer models. The application of this compound enhanced the fucosylation of glycoproteins involved in cell adhesion .

- Immune System Modulation : In an experimental model of autoimmune disease, treatment with this compound resulted in improved immune response regulation by modulating the expression of fucosylated ligands on leukocytes .

特性

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl] phosphate;N,N-diethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O15P2.C6H15N.Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;1-4-7(5-2)6-3;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);4-6H2,1-3H3;/q;;+1/p-1/t4-,5+,7+,8+,9+,10+,11-,14+,15+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGXLKFBZQYDGN-JLTDHLQRSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N6NaO15P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。